molecular formula C20H23N5O2 B2855274 1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887455-44-9

1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2855274
CAS RN: 887455-44-9
M. Wt: 365.437
InChI Key: WIBWAIWMISILOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This molecule has gained significant attention in recent years due to its potential therapeutic applications in various diseases, particularly cancer.

Mechanism of Action

1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects by blocking the adenosine A2A receptor, which is involved in regulating immune responses and promoting tumor growth. By inhibiting this receptor, 1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione enhances the activity of immune cells, such as T cells and natural killer cells, and promotes tumor cell death.
Biochemical and Physiological Effects:
1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to have several biochemical and physiological effects. It enhances the activity of immune cells, promotes tumor cell death, and reduces the expression of genes involved in tumor growth and immune evasion. 1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has also been found to reduce the production of cytokines, which are involved in inflammation and immune suppression.

Advantages and Limitations for Lab Experiments

1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied in preclinical models and has shown promising results in various cancer types. However, 1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione also has some limitations, such as its selectivity for the adenosine A2A receptor and potential off-target effects.

Future Directions

There are several future directions for research on 1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. One potential direction is to investigate its efficacy in combination with other cancer treatments, such as targeted therapy and radiation therapy. Another direction is to explore its potential applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to optimize the dosing and administration of 1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to maximize its therapeutic potential.
In conclusion, 1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a promising small molecule inhibitor that targets the adenosine A2A receptor and has potential therapeutic applications in various diseases, particularly cancer. Its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on 1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including investigating its efficacy in combination with other cancer treatments and exploring its potential applications in other diseases.

Synthesis Methods

The synthesis of 1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps, including the condensation of o-toluidine with 2,6-dimethyl-3-propyl-4-nitroaniline to form 1,6,7-trimethyl-3-propyl-8-nitro-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. This intermediate is then reduced to 1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione using a palladium-catalyzed hydrogenation reaction.

Scientific Research Applications

1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied for its potential therapeutic applications in cancer. It has been found to inhibit the adenosine A2A receptor, which is overexpressed in various cancer types and plays a crucial role in tumor growth and immune evasion. 1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

properties

IUPAC Name

4,7,8-trimethyl-6-(2-methylphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-6-11-23-18(26)16-17(22(5)20(23)27)21-19-24(13(3)14(4)25(16)19)15-10-8-7-9-12(15)2/h7-10H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBWAIWMISILOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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